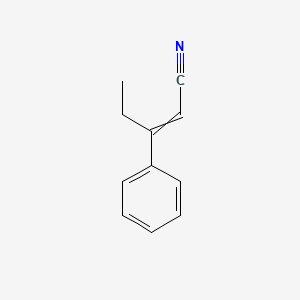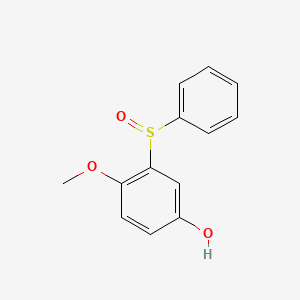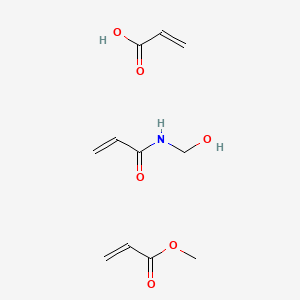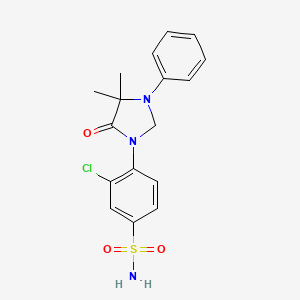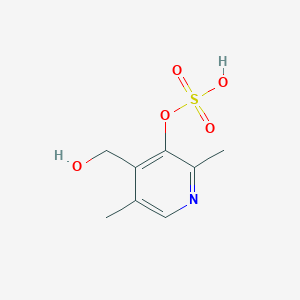
N-Phenylpyridine-2-carboximidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Phenylpyridine-2-carboximidamide is a heterocyclic compound that features a pyridine ring substituted with a phenyl group and a carboximidamide functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-Phenylpyridine-2-carboximidamide typically involves the reaction of pyridine-2-carboxylic acid with aniline in the presence of a dehydrating agent. The reaction proceeds through the formation of an intermediate amide, which is then converted to the carboximidamide under suitable conditions. The reaction conditions often include the use of solvents such as toluene or ethanol and catalysts like sulfuric acid or phosphoric acid .
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction parameters, including temperature, pressure, and reaction time, is crucial to achieve high efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions: N-Phenylpyridine-2-carboximidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the carboximidamide group to an amine or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl or pyridine rings.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Halogenating agents, alkylating agents, and other electrophiles or nucleophiles are used under appropriate conditions.
Major Products Formed: The major products formed from these reactions include N-oxide derivatives, reduced amines, and various substituted derivatives depending on the specific reagents and conditions used .
Applications De Recherche Scientifique
N-Phenylpyridine-2-carboximidamide has a wide range of applications in scientific research, including:
Mécanisme D'action
The mechanism of action of N-Phenylpyridine-2-carboximidamide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, depending on its structural features. For example, it may interact with the active sites of enzymes, leading to inhibition of their activity. The exact molecular targets and pathways involved vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
2-Phenylpyridine: A structurally similar compound with a phenyl group attached to the pyridine ring, but lacking the carboximidamide group.
Pyridine-2-carboximidamide: Similar to N-Phenylpyridine-2-carboximidamide but without the phenyl substitution.
N-Phenylbenzamide: Contains a phenyl group and an amide functional group, but lacks the pyridine ring.
Uniqueness: this compound is unique due to the presence of both the phenyl and carboximidamide groups attached to the pyridine ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Propriétés
Numéro CAS |
68118-41-2 |
|---|---|
Formule moléculaire |
C12H11N3 |
Poids moléculaire |
197.24 g/mol |
Nom IUPAC |
N'-phenylpyridine-2-carboximidamide |
InChI |
InChI=1S/C12H11N3/c13-12(11-8-4-5-9-14-11)15-10-6-2-1-3-7-10/h1-9H,(H2,13,15) |
Clé InChI |
CGJZRCVTGPYFOW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)N=C(C2=CC=CC=N2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


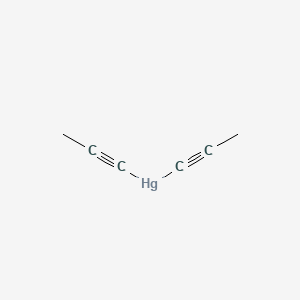

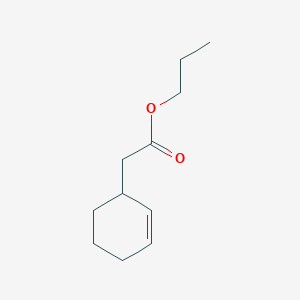
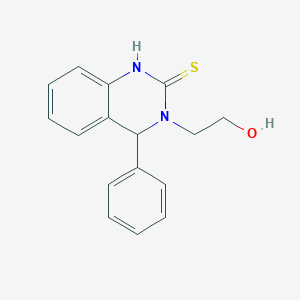

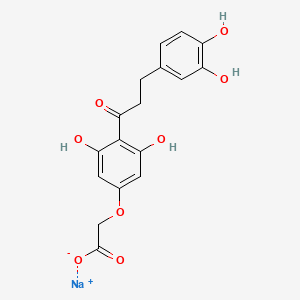
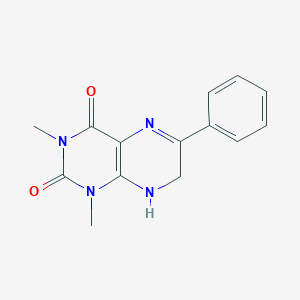
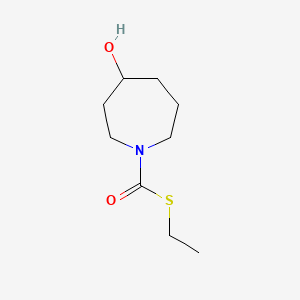
amino}-5'-deoxythymidine](/img/structure/B14480905.png)
